molecular formula C19H27NOSi B6326070 N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 1170701-52-6

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine

Cat. No. B6326070
CAS RN: 1170701-52-6
M. Wt: 313.5 g/mol
InChI Key: DOHLLYNEEPQXMB-UHFFFAOYSA-N
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Description

“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is a clear colorless to light yellow liquid . It is used as an intermediate in organic synthesis .


Synthesis Analysis

This compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It has also been reacted in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .


Molecular Structure Analysis

The molecular formula of this compound is C13H23NOSi . The SMILES string representation is COCN(Cc1ccccc1)CSi©C .


Chemical Reactions Analysis

As mentioned earlier, this compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines .


Physical And Chemical Properties Analysis

The compound has a boiling point of 76 °C at 0.3 mmHg and a density of 0.928 g/mL at 25 °C . The refractive index is 1.492 .

Safety and Hazards

The compound is classified as irritating to the skin, eyes, and respiratory system . Therefore, it’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The compound has been used in the synthesis of chiral pyrrolidines . It could potentially be used in the development of other organic compounds, but specific future directions are not mentioned in the sources I found.

Mechanism of Action

Target of Action

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine, also known as N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine , is an organic compound that is primarily used as a reagent and intermediate in organic synthesis reactions

Mode of Action

This compound forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This interaction results in the formation of N-benzyl substituted pyrrolidines .

Biochemical Pathways

The compound is involved in the synthesis of pyrrolidine derivatives . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are found in many natural products and pharmaceuticals. The formation of N-benzyl substituted pyrrolidines through [3+2] cycloaddition represents a key step in the synthesis of these compounds .

Result of Action

The primary result of the action of N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is the formation of N-benzyl substituted pyrrolidines . These compounds are important in the synthesis of various organic compounds, including pharmaceuticals.

Action Environment

The action of N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine can be influenced by various environmental factors. For instance, it is sensitive to moisture and light . Therefore, it should be stored in a dark, dry place . It is soluble in organic solvents such as chloroform and ethyl acetate , suggesting that its action may be influenced by the solvent environment.

properties

IUPAC Name

N-(methoxymethyl)-1,1-diphenyl-N-(trimethylsilylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NOSi/c1-21-15-20(16-22(2,3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHLLYNEEPQXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(C[Si](C)(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine

Synthesis routes and methods

Procedure details

Diphenyl-N-((trimethylsilyl)methyl)methanamine (5.5 g, 20.4 mmol) was added dropwise to mixture of 37% aqueous formaldehyde (2.9 g) and methanol (1.5 g) while stirring at 0° C. After the addition was complete the reaction mixture was stirred for 2 hours at 0° C. K2CO3 (3 g) was added and the solidified mixture was warmed to room temperature. Methanol (4 ml) was added. After one hour stirring at room temperature, tBME (50 ml) and water (5 ml) was added. The organic layer was separated and dried with Na2SO4. Evaporation under vacuum gave the crude product N-(methoxymethyl)diphenyl-N-((trimethylsilyl)methyl)methanamine (7.05 g, max. 20.4 mmol) as an oil, which solidified on standing overnight at room temperature. The product was used without further purification.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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